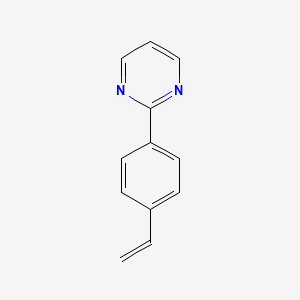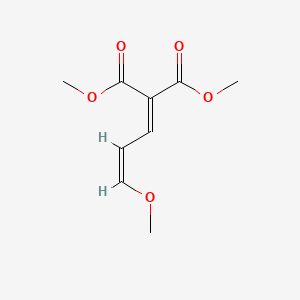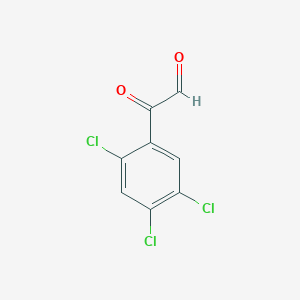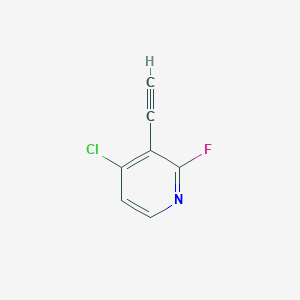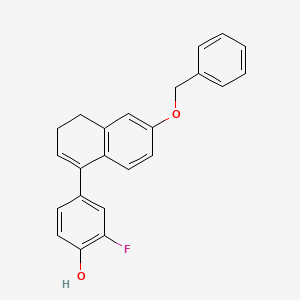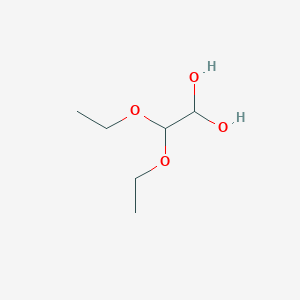
2,2-Diethoxyethane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethoxyethane-1,1-diol is an organic compound with the molecular formula C6H14O4 It is a diol with two ethoxy groups attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Diethoxyethane-1,1-diol can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion. Another method involves the use of titanium dioxide (TiO2) as a photocatalyst to facilitate the direct synthesis from ethanol .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes. The reaction is typically carried out at elevated temperatures and pressures to maximize the conversion rate .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethoxyethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethane derivatives.
Applications De Recherche Scientifique
2,2-Diethoxyethane-1,1-diol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a stabilizing agent for certain biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of 2,2-Diethoxyethane-1,1-diol involves its ability to form hydrogen bonds with other molecules. This property allows it to stabilize reactive intermediates and facilitate various chemical reactions. The molecular targets and pathways involved include interactions with hydroxyl and carbonyl groups in other compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diethoxyethane: Similar in structure but lacks the additional hydroxyl group.
Ethylene glycol diethyl ether: Similar ether structure but different functional groups.
1,2-Dimethoxyethane: Similar diol structure but with methoxy groups instead of ethoxy groups.
Uniqueness
2,2-Diethoxyethane-1,1-diol is unique due to its dual ethoxy and hydroxyl functional groups, which provide it with distinct chemical reactivity and versatility in various applications .
Propriétés
Formule moléculaire |
C6H14O4 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
2,2-diethoxyethane-1,1-diol |
InChI |
InChI=1S/C6H14O4/c1-3-9-6(5(7)8)10-4-2/h5-8H,3-4H2,1-2H3 |
Clé InChI |
MYOMWIWWWOELDY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


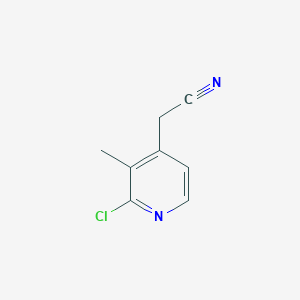
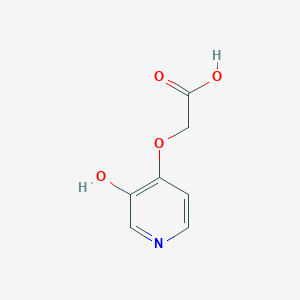
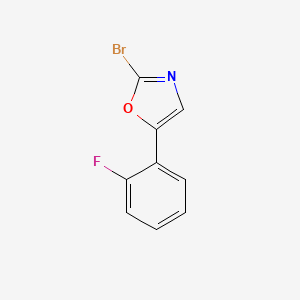
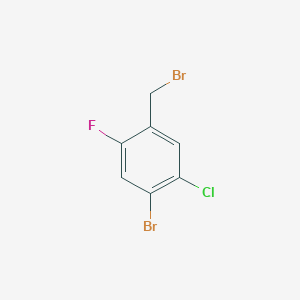
![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)
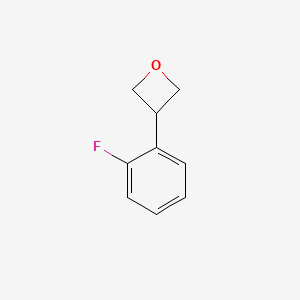
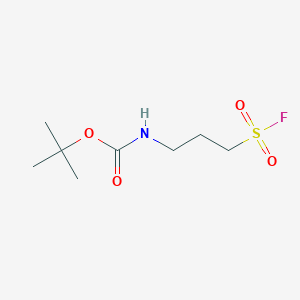
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)
![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)
